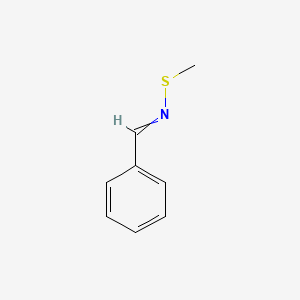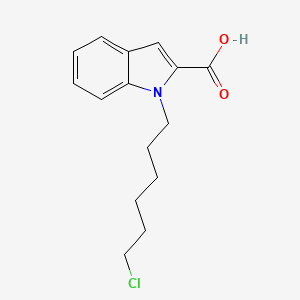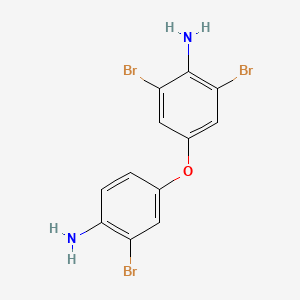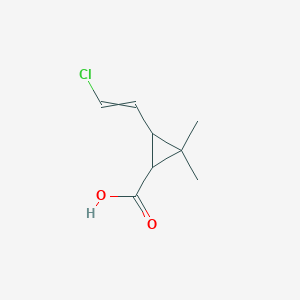![molecular formula C14H13NOS B14594412 (6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol CAS No. 61254-97-5](/img/structure/B14594412.png)
(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol is a heterocyclic compound that features a thieno[2,3-b]pyrrole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol typically involves the cyclocondensation of substituted pyrroles with thioglycolic acid or ethyl thioglycolate in the presence of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature . The reaction mixture is stirred for several hours, followed by workup and purification to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-b]pyrrole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of (6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid: This compound shares the thieno[2,3-b]pyrrole core but differs in the functional groups attached to the core structure.
(Z)-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one: This compound features a similar core structure but with different substituents, leading to distinct chemical and biological properties.
Uniqueness
(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methanol group and phenyl ring contribute to its potential as a versatile intermediate in organic synthesis and its promising therapeutic applications.
Eigenschaften
CAS-Nummer |
61254-97-5 |
|---|---|
Molekularformel |
C14H13NOS |
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
(6-methyl-5-phenylthieno[2,3-b]pyrrol-2-yl)methanol |
InChI |
InChI=1S/C14H13NOS/c1-15-13(10-5-3-2-4-6-10)8-11-7-12(9-16)17-14(11)15/h2-8,16H,9H2,1H3 |
InChI-Schlüssel |
QQLIAWUCXWJQET-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=C1SC(=C2)CO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14594329.png)





![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)

![N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14594383.png)

![3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile](/img/structure/B14594391.png)



